N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide
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Overview
Description
N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide, also known as APICA, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. APICA has been widely studied for its potential applications in scientific research, particularly in the fields of pharmacology and neuroscience.
Scientific Research Applications
N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide has been widely used in scientific research, particularly in the fields of pharmacology and neuroscience. It has been shown to exhibit a range of pharmacological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. This compound has also been studied for its potential applications in the treatment of neuropathic pain, epilepsy, and other neurological disorders.
Mechanism of Action
The exact mechanism of action of N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide is not fully understood. However, it has been suggested that this compound may act as a selective agonist of the mu-opioid receptor, which is known to play a key role in pain perception and modulation. This compound has also been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a range of biochemical and physiological effects. It has been reported to produce analgesia and anti-inflammatory effects in animal models of pain and inflammation. This compound has also been shown to reduce seizure activity in animal models of epilepsy. In addition, this compound has been reported to have anxiolytic and antidepressant-like effects in animal models of anxiety and depression.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide in lab experiments is its high potency and selectivity for the mu-opioid receptor. This makes it a useful tool for studying the role of this receptor in pain perception and modulation. However, one of the limitations of using this compound is its relatively short half-life, which may limit its usefulness in certain experiments.
Future Directions
There are several future directions for research on N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide. One area of interest is the development of more potent and selective analogs of this compound for use in pharmacological studies. Another area of interest is the investigation of the potential therapeutic applications of this compound in the treatment of neurological disorders such as neuropathic pain and epilepsy. Finally, further studies are needed to elucidate the exact mechanism of action of this compound and its effects on other physiological systems.
Synthesis Methods
The synthesis of N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide involves the reaction of 3-acetamidobenzyl chloride with 2-phenylacetylpyrrolidine-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain pure this compound. This method has been reported to yield this compound with high purity and good yields.
Properties
IUPAC Name |
N-[(3-acetamidophenyl)methyl]-1-(2-phenylacetyl)pyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3/c1-16(26)24-19-10-5-9-18(13-19)15-23-22(28)20-11-6-12-25(20)21(27)14-17-7-3-2-4-8-17/h2-5,7-10,13,20H,6,11-12,14-15H2,1H3,(H,23,28)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBUXOIRPYCOGCM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)CNC(=O)C2CCCN2C(=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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